molecular formula C19H15N3O6S B605329 Alofanib CAS No. 1612888-66-0

Alofanib

カタログ番号: B605329
CAS番号: 1612888-66-0
分子量: 413.4 g/mol
InChIキー: QUQGQIASFYWKAB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Historical Development of Alofanib

The development of this compound emerged from the need to address limitations in existing fibroblast growth factor receptor targeting strategies. Russian Pharmaceutical Technologies, a St. Petersburg-based company, initiated the development of this compound with support from the Skolkovo Foundation. The compound was originally designated as RPT835 during its early development phases, reflecting its origin from Russian Pharmaceutical Technologies.

The historical timeline of this compound development demonstrates a systematic approach to drug discovery. Patent applications for selective inhibitors interfering with fibroblast growth factor receptor and fibroblast growth factor receptor substrate 2 interaction were filed as early as June 2014, indicating the foundational intellectual property work underlying the compound's development. The innovative mechanism of action described in these patents has been recognized and protected across multiple jurisdictions, including Russia, the Eurasian Economic Union countries, the United States, the European Union, Japan, and China.

The compound's progression through preclinical development was marked by significant milestones in understanding its mechanism of action. Early research established that this compound functions as an allosteric inhibitor, representing a novel approach compared to traditional competitive inhibitors. This mechanistic innovation positioned this compound as a first-in-class therapeutic agent with potential advantages over existing treatments.

The transition from preclinical research to clinical investigation occurred in 2019, when clinical trials were initiated following regulatory approval from the Ministry of Health of the Russian Federation. This progression from discovery to clinical testing represents approximately five years of intensive research and development, demonstrating the compound's promising therapeutic potential.

Classification as a First-in-Class Allosteric Fibroblast Growth Factor Receptor 2 Inhibitor

This compound's classification as a first-in-class allosteric fibroblast growth factor receptor 2 inhibitor represents a significant departure from conventional receptor targeting strategies. The compound's allosteric mechanism involves binding to a site distinct from the active site of the receptor, resulting in conformational changes that prevent receptor activation. This approach contrasts sharply with traditional inhibitors that compete directly with natural ligands at the active site.

The selectivity of this compound for fibroblast growth factor receptor 2 is a defining characteristic that distinguishes it from multi-kinase inhibitors. Research has demonstrated that the compound specifically targets fibroblast growth factor receptor 2 while showing minimal activity against other fibroblast growth factor receptor subtypes. This selectivity potentially reduces off-target effects associated with broader receptor tyrosine kinase inhibition.

The allosteric binding mechanism confers several theoretical advantages over traditional competitive inhibitors. By binding to the extracellular domain of fibroblast growth factor receptor 2, this compound can modulate receptor function independently of ligand concentration. This mechanism may overcome resistance patterns observed with other inhibitor classes, particularly those related to ligand overexpression or receptor mutations in the active site.

The classification as first-in-class reflects the novel approach to fibroblast growth factor receptor 2 inhibition. Unlike existing inhibitors that work intracellularly, this compound targets the extracellular portion of the receptor, effectively "twisting" the receptor to prevent activation. This unique mechanism of action has been validated through extensive preclinical studies demonstrating selective inhibition of fibroblast growth factor receptor 2-mediated signaling pathways.

Discovery Context and Initial Characterization

The discovery of this compound occurred within the context of growing understanding of fibroblast growth factor receptor signaling in cancer biology. Fibroblast growth factor receptor 2 is amplified or overexpressed in a significant percentage of gastric cancer patients, ranging from 3% to 61%, and is associated with poor prognosis. This clinical observation provided the rationale for developing selective fibroblast growth factor receptor 2 inhibitors.

Initial characterization studies revealed this compound's molecular formula as C19H15N3O6S with a molecular weight of 413.4 g/mol. The compound's chemical structure was optimized to achieve selective binding to the extracellular domain of fibroblast growth factor receptor 2. Detailed molecular studies demonstrated that this compound binds to the non-active site of the fibroblast growth factor receptor 2 extracellular domain, inducing conformational changes that prevent receptor activation.

Preclinical studies established this compound's mechanism of action through inhibition of fibroblast growth factor 2-induced phosphorylation of fibroblast growth factor receptor substrate 2 alpha. Research demonstrated that this compound inhibited this phosphorylation with half maximal inhibitory concentration values of 7 and 9 nmol/L in cancer cells expressing different fibroblast growth factor receptor 2 isoforms. These findings confirmed the compound's potent and selective activity against fibroblast growth factor receptor 2 signaling.

The initial characterization also revealed this compound's activity across multiple cancer cell lines. In a panel of cell lines representing triple-negative breast cancer, melanoma, and ovarian cancer, this compound inhibited fibroblast growth factor-mediated proliferation with 50% growth inhibition values ranging from 16 to 370 nmol/L. These studies demonstrated the broad applicability of fibroblast growth factor receptor 2 targeting across different tumor types.

Parameter Value Reference
Molecular Formula C19H15N3O6S
Molecular Weight 413.4 g/mol
IC50 (FGFR2 IIIc) 7 nmol/L
IC50 (FGFR2 IIIb) 9 nmol/L
GI50 Range (Cancer Cell Lines) 16-370 nmol/L

Position in the Landscape of Receptor Tyrosine Kinase Inhibitors

This compound occupies a unique position within the landscape of receptor tyrosine kinase inhibitors due to its selective and allosteric mechanism of action. Traditional receptor tyrosine kinase inhibitors typically function through competitive inhibition at the adenosine triphosphate-binding site, often resulting in broad spectrum activity against multiple kinases. In contrast, this compound's allosteric mechanism provides exquisite selectivity for fibroblast growth factor receptor 2.

The fibroblast growth factor receptor family consists of four members (fibroblast growth factor receptor 1-4), each with distinct roles in cellular signaling and development. This compound's selectivity for fibroblast growth factor receptor 2 represents a targeted approach that may minimize the off-target effects associated with pan-fibroblast growth factor receptor inhibitors. This selectivity is particularly important given the essential roles of other fibroblast growth factor receptor family members in normal physiological processes.

Compared to existing fibroblast growth factor receptor inhibitors such as brivanib and bevacizumab, this compound demonstrated superior activity in endothelial cell proliferation and migration assays. The compound showed dose-dependent inhibition of human and mouse endothelial cells with 50% growth inhibition values of 11-58 nmol/L, indicating potent anti-angiogenic properties.

The unique extracellular targeting mechanism positions this compound advantageously against potential resistance mechanisms. While intracellular kinase inhibitors may be affected by mutations in the kinase domain or changes in adenosine triphosphate levels, this compound's extracellular binding site may be less susceptible to such resistance patterns. This mechanism also allows for potential combination strategies with intracellular inhibitors, offering complementary approaches to fibroblast growth factor receptor 2 blockade.

Inhibitor Class Mechanism Target Site Selectivity
Traditional RTK Inhibitors Competitive ATP-binding site Multi-kinase
This compound Allosteric Extracellular domain FGFR2-selective
Pan-FGFR Inhibitors Competitive ATP-binding site FGFR1-4
Monoclonal Antibodies Ligand blocking Extracellular domain Variable

特性

IUPAC Name

3-[(4-methyl-2-nitro-5-pyridin-3-ylphenyl)sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O6S/c1-12-8-18(22(25)26)17(10-16(12)14-5-3-7-20-11-14)21-29(27,28)15-6-2-4-13(9-15)19(23)24/h2-11,21H,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQGQIASFYWKAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2=CN=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1612888-66-0
Record name Alofanib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1612888660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ALOFANIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQX7RFK8MZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

準備方法

Intermediate 6: 3-Bromo-6-(3-ethoxyphenyl)-1H-indazole

This intermediate was synthesized via a Suzuki-Miyaura reaction between bromoindazole 5 and 3-ethoxyphenylboronic acid under microwave conditions. The use of Pd(dppf)Cl₂·DCM as a catalyst and Na₂CO₃ as a base in a dioxane/water solvent system (1:1) at 110°C for 3 hours afforded 6 in 42% yield after purification by flash chromatography.

Intermediate 2: {3-[6-(3-Ethoxyphenyl)-1H-indazol-3-yl]phenyl}methanamine

A second Suzuki coupling between 6 and 3-(aminomethyl)phenylboronic acid·HCl introduced the primary amine side chain. Despite optimized microwave conditions (110°C, 2 hours), the reaction yielded only 6% of 2 , attributed to competing protodeboronation and bis-arylation side reactions.

Detailed Reaction Conditions and Optimization

Suzuki-Miyaura Cross-Couplings

Microwave-assisted Suzuki reactions (Method A) were pivotal for constructing this compound’s core structure. Standard conditions included:

  • Catalyst : Pd(dppf)Cl₂·DCM (0.1 equiv).

  • Base : Na₂CO₃ (3–5 equiv).

  • Solvent : Degassed dioxane/water (1:1).

  • Temperature : 110°C for 1–6 hours.

Table 2: Optimization of Suzuki Coupling Parameters

ParameterOptimal ValueEffect on Yield
Catalyst loading0.1 equivHigher loadings increased side products
Reaction time3 hoursShorter times led to incomplete coupling
Boronic acid equiv1.5 equivExcess reagent minimized protodeboronation

Deprotection Strategies

Methoxy groups were removed using BBr₃ in DCM (Method B), with reaction times varying from 1–24 hours. For example, deprotection of 12 to 15 required 8 hours at room temperature, achieving >95% conversion.

Purification and Characterization Techniques

Chromatographic Methods

  • Flash chromatography : Silica gel with EtOAc/hexane gradients.

  • Preparative HPLC : C₁₈ columns with MeCN/water (0.1% TFA) gradients.

  • Trituration : DCM or cyclohexane for crystallizing intermediates like 6 .

Spectroscopic Characterization

  • ¹H NMR : Used to confirm regiochemistry, e.g., the singlet at δ 8.16 ppm in 2 confirmed the indazole proton.

  • LC-MS : Monitored reaction progress and purity (>95% for final intermediates).

Challenges in Synthesis and Yield Optimization

Low Yields in Critical Steps

The synthesis of 2 (6% yield) highlighted challenges with steric hindrance and boronic acid instability. Solutions included:

  • Microwave heating : Enhanced reaction efficiency.

  • Protected boronic acids : Reduced protodeboronation.

Side Reactions

  • Bis-arylation : Observed in the synthesis of 9 and 14 , requiring careful chromatographic separation.

  • Over-deprotection : Controlled by incremental BBr₃ addition.

Scale-Up Considerations for Industrial Production

While detailed industrial protocols remain proprietary, lab-scale methods suggest:

  • GMP compliance : Essential for clinical-grade material.

  • Catalyst recovery : Pd scavengers to minimize metal residues.

  • Continuous flow systems : Potential for scaling Suzuki reactions .

化学反応の分析

反応の種類: アロファニブは、以下のようなさまざまな化学反応を起こします。

    酸化: アロファニブは、特定の条件下で酸化され、酸化された誘導体を形成することができます。

    還元: 還元反応は、アロファニブ内の官能基を修飾し、その活性を変化させる可能性があります。

    置換: 置換反応は、アロファニブ分子に異なる官能基を導入することができ、その有効性を高める可能性があります。

一般的な試薬と条件:

    酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

    還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

    置換: ハロゲンや求核剤などの試薬が置換反応に使用されます。

主要な生成物: これらの反応によって生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化によって水酸化された誘導体が生成される一方、置換によってさまざまな官能基が導入される可能性があります .

4. 科学研究への応用

アロファニブは、以下のような幅広い科学研究に利用されています。

    化学: アロステリック阻害メカニズムの研究におけるモデル化合物として使用されます。

    生物学: FGFR2を含む細胞シグナル伝達経路に対する影響が調査されています。

    医学: 進行性胃癌やその他のFGFR2関連悪性腫瘍の治療薬として開発されています。

    産業: 標的型がん治療薬の開発における可能性.

科学的研究の応用

Ovarian Cancer

Alofanib has been studied extensively for its potential in treating ovarian cancer. Preclinical studies demonstrated that this compound effectively inhibits the growth of ovarian cancer cell lines, particularly SKOV3 cells, which express FGFR2. The compound showed a growth inhibition (GI50) value of 0.37 μmol/L when combined with standard chemotherapy agents like paclitaxel and carboplatin. In vivo studies using xenograft models revealed that this compound significantly reduced tumor volume and vascular density, indicating its anti-angiogenic properties .

Gastric Cancer

Recent clinical trials have evaluated this compound's safety and efficacy in patients with metastatic gastric cancer. A phase 1b study reported that this compound was well tolerated among heavily pretreated patients, with a median overall survival of 7 months and a disease control rate of 68%. The recommended phase 2 dose was established at 350 mg/m² administered intravenously . These findings suggest that this compound may provide a viable treatment option for advanced gastric cancer patients who have exhausted other therapies.

Other Malignancies

Research indicates that this compound may also be effective against other cancers expressing FGFR2, including colorectal and lung cancers. Its ability to inhibit FGF-mediated proliferation across various tumor types has been documented, with GI50 values ranging from 16 to 370 nm across different cell lines .

Comparative Efficacy Table

Cancer Type Study Type Efficacy Measure Results
Ovarian CancerPreclinicalGI500.37 μmol/L in SKOV3 cells
Ovarian CancerIn VivoTumor Volume ReductionInhibited growth by 80%
Gastric CancerPhase 1b Clinical TrialMedian Overall Survival7 months
Gastric CancerPhase 1b Clinical TrialDisease Control Rate68%
Other CancersPreclinicalGI5016-370 nm across various cell lines

Case Study: Ovarian Cancer Treatment

In a study conducted by Tyulyandina et al., the combination of this compound with traditional chemotherapy was explored in ovarian cancer models. The results indicated that this compound not only inhibited tumor growth but also reduced angiogenesis significantly. Histological analyses showed decreased Ki-67 expression (a marker for proliferation) and reduced microvessel density in treated tumors compared to controls .

Case Study: Metastatic Gastric Cancer

A phase 1b trial involving heavily pretreated metastatic gastric cancer patients demonstrated the feasibility of this compound as a treatment option. The study highlighted acceptable tolerability and preliminary signs of efficacy, with several patients experiencing partial responses to the therapy .

作用機序

アロファニブは、FGFR2の細胞外ドメインに結合することで作用し、受容体の活性を阻害するコンフォメーション変化を引き起こします。 この阻害は、細胞増殖と生存に関与する下流のシグナル伝達経路を阻害し、腫瘍の増殖と進行を抑制します .

類似の化合物:

    エルダフィニチブ: 複数のFGFRアイソフォームに対して活性を持つ、汎FGFR阻害剤です。

    ペミガチニブ: FGFR1、FGFR2、FGFR3に対して選択性を示す、別のFGFR阻害剤です。

    インフィグラチニブ: FGFR1、FGFR2、FGFR3を標的とし、胆管癌の治療に使用されます。

アロファニブの独自性: アロファニブは、FGFR2の細胞外ドメインを特異的に標的とするアロステリック阻害メカニズムがユニークです。 この選択性により、オフターゲット効果の可能性が低くなり、FGFR2関連がんにおける治療の可能性が高まります .

類似化合物との比較

Comparison with Similar Compounds

Mechanism of Action

Compound Target Binding Site Selectivity Key Preclinical Findings
Alofanib FGFR2 Extracellular domain FGFR2-selective Inhibits FRS2α phosphorylation (IC50: 7–9 nmol/L)
Pemigatinib FGFR1–3 ATP-binding pocket Pan-FGFR Associated with hyperphosphatemia (≥3级 in 60% of patients)
Infigratinib FGFR1–3 ATP-binding pocket Pan-FGFR High rates of retinopathy and nail toxicity
Bemarituzumab FGFR2b Extracellular domain FGFR2b-selective Improved PFS in FGFR2b-positive mGC (HR = 0.68)

Key Differentiation : this compound’s allosteric extracellular binding avoids ATP-competitive resistance mechanisms (e.g., gatekeeper mutations) and reduces off-target toxicity compared to ATP-binding inhibitors like pemigatinib .

Clinical Efficacy in Metastatic Gastric Cancer

Compound Study Phase Patient Population ORR (%) DCR (%) Median OS (Months) 12-Month OS (%)
This compound 1b ≥3rd-line mGC 5.3 68.4 7.0 33.3
Trifluridine/tipiracil 3 (TAGS trial) ≥3rd-line mGC 4.0 44.0 5.7 21.2
Bemarituzumab + mFOLFOX6 2 (FIGHT trial) 1st-line FGFR2b+ mGC 47.0 82.0 19.2 70.0

Key Insight : this compound’s DCR (68.4%) and 12-month OS (33.3%) exceed historical benchmarks for later-line therapies like trifluridine/tipiracil . However, its ORR (5.3%) is lower than FGFR2b-targeted bemarituzumab in first-line settings .

Pharmacokinetics

Parameter This compound (350 mg/m²) Erdafitinib (8 mg oral)
Cmax 12.3 µg/mL 1.2 µg/mL
T1/2 8.2 hours 59 hours
AUC0–24 98.6 µg·h/mL 28.4 µg·h/mL

Note: this compound’s shorter half-life supports intermittent dosing (5 days on/2 days off), while Erdafitinib’s prolonged T1/2 enables daily oral use .

生物活性

Alofanib (RPT835) is a selective allosteric inhibitor of fibroblast growth factor receptor 2 (FGFR2), a receptor implicated in various cancers, including ovarian and gastric cancers. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in preclinical and clinical studies, and potential therapeutic applications.

This compound functions by binding to the extracellular domain of FGFR2, inhibiting its phosphorylation and subsequent signaling pathways that promote tumor growth and angiogenesis. It has been shown to effectively block FGF-mediated proliferation in various cancer cell lines, demonstrating a significant impact on tumor cell viability and migration.

Ovarian Cancer

In preclinical studies involving ovarian cancer cell lines, specifically SKOV3, this compound exhibited potent antitumor activity. The following table summarizes key findings from these studies:

Study Cell Line GI50 (μmol/L) Tumor Growth Inhibition (%) Vascularity Reduction (%)
SKOV30.3780% (compared to control)-49%
  • This compound inhibited the growth of FGFR2-expressing SKOV3 cells with a GI50 value of 0.37 μmol/L.
  • In combination with chemotherapy agents (paclitaxel and carboplatin), this compound significantly delayed tumor growth and reduced vascularity within tumors.

Breast Cancer and Melanoma

In additional preclinical evaluations across various cancer types, including triple-negative breast cancer and melanoma, this compound demonstrated a broad spectrum of activity:

  • This compound's growth inhibition (GI50) values ranged from 16 to 370 nmol/L across different tumor types.
  • It effectively inhibited endothelial cell proliferation and migration, with GI50 values between 11-58 nmol/L .

Gastric Cancer

Recent clinical trials have assessed the safety and efficacy of this compound in patients with advanced gastric cancer. A Phase 1b study highlighted the following findings:

  • Patient Demographics : The study included heavily pretreated patients, predominantly male (71%), with multiple metastatic sites.
  • Dosage and Administration : Patients received this compound intravenously at doses ranging from 50 to 350 mg/m².
  • Outcomes :
    • Median progression-free survival was reported at 3.63 months.
    • Overall survival was estimated at 7.0 months.
    • Disease control rate reached 68%, with one patient achieving a durable partial response .

The tolerability profile indicated that while adverse events were common (71.4% experienced at least one treatment-related adverse event), no dose-limiting toxicities were observed during the trial.

Case Studies

Several case studies have illustrated this compound's potential in treating FGFR2-driven cancers:

  • Case Study in Ovarian Cancer : A patient treated with this compound in combination with chemotherapy showed significant tumor regression and reduced Ki-67 index (a marker for cell proliferation) by 42% .
  • Gastric Cancer Case : In a heavily-pretreated gastric cancer patient, administration of this compound led to prolonged disease control with manageable side effects, supporting its use as a viable treatment option in late-line therapy .

Q & A

Q. What distinguishes Alofanib's mechanism of action from ATP-competitive FGFR inhibitors?

this compound is a selective allosteric inhibitor targeting the extracellular domain of FGFR2, unlike ATP-competitive inhibitors that block the intracellular kinase domain. This allosteric binding prevents ligand-induced receptor activation without affecting FGF-FGFR2 binding, reducing off-target effects on other FGFR isoforms (e.g., FGFR1/3) . Methodologically, confirm selectivity by comparing phosphorylation inhibition in FGFR2-expressing cells (e.g., SKOV3) versus FGFR1/3-positive lines using immunoblotting or ELISA .

Q. How should researchers design in vitro experiments to evaluate this compound's anti-proliferative effects?

Use FGFR2-expressing cell lines (e.g., SKOV3 ovarian cancer or SUM 52PE breast cancer) and stimulate with FGF2 to activate signaling. Measure 50% growth inhibition (GI50) via MTT assays, and validate using apoptosis markers (cleaved caspase-3, PARP) and phosphorylation of downstream targets (FRS2α) . Include brivanib (pan-FGFR inhibitor) as a comparator to assess isoform specificity .

Q. What biomarkers are critical for predicting this compound sensitivity in preclinical models?

FGFR2 expression (via IHC) and isoform specificity (IIIb vs. IIIc) are primary biomarkers. However, preclinical data show inconsistent correlation between FGFR2 amplification (FISH) and response, suggesting additional factors like FGF ligand availability or downstream signaling adaptors (e.g., FRS2α) . Combine transcriptomic profiling with functional assays (e.g., phospho-FGFR2 flow cytometry) to refine predictive models .

Advanced Research Questions

Q. How can contradictions in this compound's efficacy across cell lines be reconciled?

Variability in GI50 values (16–370 nM) arises from differences in FGFR2 isoform expression, ligand dependency, and compensatory pathways (e.g., VEGF). Address this by:

  • Stratifying cell lines by FGFR2 isoform (IIIb vs. IIIc) and FGF2 dependency .
  • Co-treating with FGF2-neutralizing antibodies to isolate FGFR2-specific effects .
  • Performing RNA-seq to identify resistance-associated pathways (e.g., MAPK/ERK) .

Q. What methodological considerations are essential for designing a Phase Ib clinical trial for this compound?

  • Dose Escalation : Use a "3+3" design with starting dose 50 mg/m², escalating to 350 mg/m², and assess dose-limiting toxicities (DLTs) like grade ≥3 neutropenia or hypersensitivity .
  • Pharmacokinetics (PK) : Collect plasma samples pre-dose and post-infusion (Days 1 and 8) to calculate AUC, Cmax, and t1/2 .
  • Efficacy Endpoints : Track objective response rate (ORR), disease control rate (DCR), and progression-free survival (PFS) using RECIST 1.1 criteria .

Q. How does this compound synergize with chemotherapy, and how can this be optimized in vivo?

In ovarian cancer xenografts, this compound combined with paclitaxel/carboplatin reduced tumor volume by 80% versus chemotherapy alone. To replicate:

  • Administer this compound intravenously (350 mg/m², 5 days on/2 off) alongside chemotherapy .
  • Monitor angiogenesis via CD31 staining and Ki-67 index to quantify anti-proliferative effects .
  • Use sequential dosing to avoid overlapping toxicities (e.g., neutropenia) .

Q. What strategies can address potential resistance to this compound in FGFR2-driven cancers?

Resistance may arise from FGFR2 mutations or upregulation of alternative receptors (e.g., VEGFR). Mitigate via:

  • CRISPR screens to identify synthetic lethal partners (e.g., PI3K inhibitors) .
  • Longitudinal biopsies to detect emergent FGFR2 extracellular domain mutations .
  • Co-targeting FGF ligands (e.g., FGF2) using neutralizing antibodies .

Q. How should pharmacokinetic-pharmacodynamic (PK-PD) modeling be applied to this compound?

  • Sampling : Collect plasma at Tmax (1–2 hrs post-IV) and trough (24 hrs) to model clearance (CL) and volume of distribution (Vd) .
  • PD Markers : Correlate plasma concentrations with phospho-FRS2α suppression in circulating tumor cells .
  • Compartment Models : Use a two-compartment model to predict steady-state exposure and guide dosing .

Q. How can researchers interpret mixed efficacy outcomes (e.g., stable disease vs. partial response) in this compound trials?

In the Phase Ib trial, 63.2% achieved stable disease (SD), while 5.26% had partial response (PR). To contextualize:

  • Perform subgroup analyses by FGFR2 IHC/FISH status and metastatic burden .
  • Use serial ctDNA profiling to monitor FGFR2 variant allele frequency during SD .
  • Compare PFS (3.63 months) to historical controls (e.g., trifluridine/tipiracil: 3.1 months) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。